

N-Ethylpropionamide-PEG1-Br CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Ethylpropionamide-PEG1-Br

Cat. No.: B11882935

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In-depth Technical Guide: N-Ethylpropionamide-PEG1-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-Ethylpropionamide-PEG1-Br**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier information, and its role in the rapidly evolving field of targeted protein degradation.

Core Compound Information

N-Ethylpropionamide-PEG1-Br is a functionalized polyethylene glycol (PEG) linker used in the synthesis of PROTACs. Its structure incorporates an ethylpropionamide group and a terminal bromine atom, making it a versatile tool for covalently linking a target protein binder and an E3 ligase ligand.



Property	Value	Source
CAS Number	1539080-27-7	[1]
Molecular Formula	C7H14BrNO2	[1]
Molecular Weight	224.10 g/mol	[1]
Synonyms	Propanamide, N-[2-(2- bromoethoxy)ethyl]-	N/A

Supplier Information

A number of chemical suppliers offer **N-Ethylpropionamide-PEG1-Br** for research and development purposes. The following table summarizes some of the known suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

Supplier	Contact Information
DC Chemicals	Tel: +86-21-58447131
MyBioSource	N/A
TargetMol	N/A

Role in PROTAC Technology

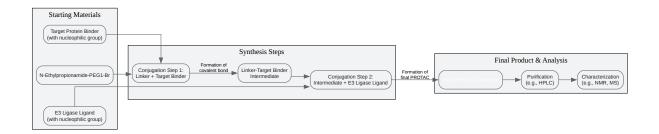
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

N-Ethylpropionamide-PEG1-Br serves as a flexible and hydrophilic linker. The PEG component can enhance the solubility and cell permeability of the resulting PROTAC molecule. The terminal bromine atom provides a reactive site for conjugation with either the target protein binder or the E3 ligase ligand, typically through a nucleophilic substitution reaction.



Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using **N-Ethylpropionamide-PEG1-Br** generally follows a multistep process. The following diagram illustrates a typical experimental workflow.



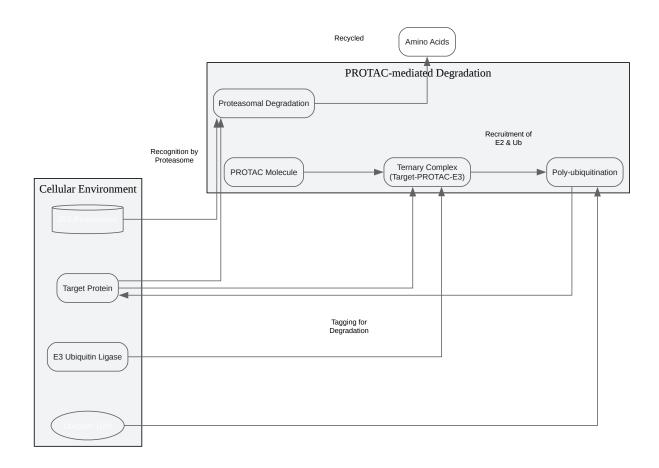
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A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway of PROTAC Action

Once synthesized, the PROTAC molecule can be introduced into a cellular system to induce the degradation of the target protein. The mechanism of action involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.





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The signaling pathway of PROTAC-induced protein degradation.



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References

- 1. N-Ethylpropionamide-PEG1-Br|1539080-27-7|MSDS [dcchemicals.com]
- To cite this document: BenchChem. [N-Ethylpropionamide-PEG1-Br CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11882935#n-ethylpropionamide-peg1-br-casnumber-and-supplier-information]

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